(3,3-difluoropyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
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Overview
Description
“(3,3-difluoropyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone” is a chemical compound that is used in organic synthesis and medicinal chemistry . It is also a starting material for [1- [ (Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-yl] (2,2,3,3-tetramethylcyclopropyl)methanone which is a drug that acts as CB2 cannabinoid receptor agonist .
Synthesis Analysis
The synthesis of this compound involves the reaction of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide with tetrahydrofuran at -60 degrees Celsius, followed by the addition of methylmagnesium bromide . The reaction mixture is then diluted with water and ethyl acetate, and vigorously stirred for 10 minutes .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a tetrahydropyran ring, which is a six-membered ring with one oxygen atom .Chemical Reactions Analysis
In organic synthesis transformations, the ketone carbonyl group in this compound can react with Wittig reagents to prepare various poly-substituted alkene compounds . Additionally, the ketone carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .Scientific Research Applications
Chemical Synthesis and Biological Activity
The compound (3,3-difluoropyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is an intermediate in the synthesis of a variety of heterocyclic compounds, demonstrating significant biological activities. Its applications in scientific research span from the development of novel pharmaceuticals to materials science, showcasing its versatility and potential in diverse fields.
Pharmacological Development
A potent and selective example includes its use as a dipeptidyl peptidase IV inhibitor, highlighting its potential in treating type 2 diabetes. The compound has shown high oral bioavailability in preclinical species, low plasma protein binding, and significant efficacy, making it a candidate for further development in diabetes management (Ammirati et al., 2009).
Antimicrobial Activity
Research into the antimicrobial properties of related compounds, such as those synthesized from similar methanone intermediates, has demonstrated good activity against a range of microbial species. This includes studies on pyrazoline derivatives, which, through their synthesis involving methanone intermediates, have shown potent antimicrobial and antibacterial activities, suggesting potential for developing new antimicrobial agents (Ravula et al., 2016).
Material Science Applications
In the realm of materials science, the compound's derivatives have been explored for creating advanced materials. For instance, functionalized magnetic nanoparticles have been synthesized using similar methanone derivatives as catalysts, illustrating the compound's utility in green chemistry and potential for environmental remediation applications (Taheri et al., 2021).
Mechanism of Action
Target of Action
The primary target of 3,3-difluoro-1-(oxane-4-carbonyl)pyrrolidine, also known as (3,3-difluoropyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone, is currently unknown. The compound is a fluorinated pyrrolidine derivative . Fluorinated compounds are often used in pharmaceuticals and agrochemicals due to their unique physicochemical properties .
Mode of Action
Fluorinated pyrrolidines have been shown to possess high biological activities . The presence of fluorine atoms in the pyrrolidinyl rings plays a crucial role in their biological activity .
Biochemical Pathways
The introduction of fluorine-containing groups into compounds often greatly affects their biological activity . This suggests that the compound could potentially interact with various biochemical pathways.
Pharmacokinetics
For instance, a related compound, PF-00734200, was found to be rapidly absorbed in rats, dogs, and humans, with maximal plasma concentrations of radioactivity achieved within 1 hour after the dose . The majority of the radioactive dose was detected in the urine of dogs and humans and in the feces of rats .
Result of Action
Some fluorinated pyrrolidines have been found to possess general and high biological activities, including antifungal activity .
Properties
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-(oxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO2/c11-10(12)3-4-13(7-10)9(14)8-1-5-15-6-2-8/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTCRCNBVNFGAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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